molecular formula C14H25N3O4 B6062750 ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate

ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate

Numéro de catalogue B6062750
Poids moléculaire: 299.37 g/mol
Clé InChI: RJODAQRFMALGKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate, commonly known as EDP-420, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDP-420 is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, inflammation, and mood regulation. Inhibition of FAAH by EDP-420 leads to an increase in endocannabinoid levels, which can have therapeutic effects in various diseases.

Mécanisme D'action

EDP-420 is a potent inhibitor of ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate by EDP-420 leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce therapeutic effects. Endocannabinoids are involved in various physiological processes such as pain sensation, inflammation, and mood regulation. The activation of cannabinoid receptors by endocannabinoids can lead to a reduction in pain, inflammation, and anxiety.
Biochemical and physiological effects:
EDP-420 has been shown to increase endocannabinoid levels in various tissues such as the brain, spinal cord, and peripheral tissues. The increase in endocannabinoid levels can lead to the activation of cannabinoid receptors and produce therapeutic effects. EDP-420 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to reduce oxidative stress and improve mitochondrial function.

Avantages Et Limitations Des Expériences En Laboratoire

EDP-420 has several advantages for lab experiments. It is a potent and selective inhibitor of ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate, which makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. EDP-420 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, EDP-420 has some limitations for lab experiments. It is a synthetic compound, which makes it expensive to synthesize. It also has poor solubility in aqueous solutions, which can limit its use in some experiments.

Orientations Futures

EDP-420 has shown promising results in preclinical studies, and several companies are developing it for clinical use. However, there are several future directions for research on EDP-420. One direction is to study its potential use in the treatment of various diseases such as pain, inflammation, anxiety, and depression in clinical trials. Another direction is to study its potential use in the treatment of addiction and substance abuse disorders. Further research is also needed to understand the long-term effects of EDP-420 on endocannabinoid levels and cannabinoid receptor signaling.

Méthodes De Synthèse

EDP-420 is synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,5-dibromopentane with N-Boc-pyrrolidine to obtain the intermediate compound. The intermediate is then reacted with ethyl glycinate hydrochloride in the presence of a base to obtain EDP-420. The final product is purified by column chromatography to obtain a white solid with a purity of more than 98%.

Applications De Recherche Scientifique

EDP-420 has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as pain, inflammation, anxiety, and depression. EDP-420 has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. EDP-420 has also been studied for its potential use in the treatment of addiction and substance abuse disorders.

Propriétés

IUPAC Name

ethyl 2-[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4/c1-5-21-12(19)7-15-13(20)16-10-6-11(18)17(8-10)9-14(2,3)4/h10H,5-9H2,1-4H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJODAQRFMALGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1CC(=O)N(C1)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.